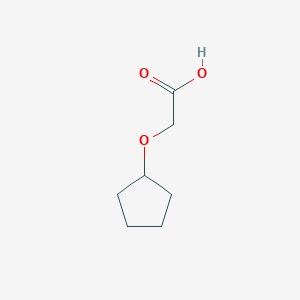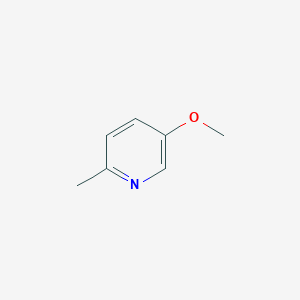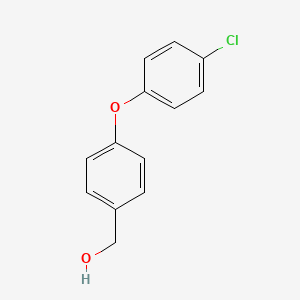
2-(二甲氧基甲基)-1,8-萘啶
描述
2-(Dimethoxymethyl)-1,8-naphthyridine, also known as DMN, is a heterocyclic aromatic compound that has been studied for its potential applications in the fields of organic synthesis, scientific research, and drug development. DMN is a highly versatile compound that has been used in a variety of applications due to its unique structure and properties.
科学研究应用
在双金属化学中的应用
2-(二甲氧基甲基)-1,8-萘啶,作为功能化的 1,8-萘啶 (NP) 配体的一部分,在双金属化学中显示出有希望的应用。NP 配体的柔韧性和更简单的合成路线已将研究引向了它们在该领域的应用。这包括对四重键合的 Mo2 核周围的配体分布、金属-金属距离的调节、环金属化、双钌 (I) 核的轴向位置的 C-C 键形成、构建金属超分子结构以及在氧化还原活性 NP-R 配体的帮助下形成新型无支撑铱 (II) 二聚体 (Bera、Sadhukhan 和 Majumdar,2009)。
氟离子传感
研究表明 2-(二甲氧基甲基)-1,8-萘啶衍生物在阴离子识别中具有应用,特别是对于氟离子。当 2-氨基-5,7-二甲基-1,8-萘啶等衍生物与氟离子处理时,会显示出光谱和比色变化,表明它们作为氟离子检测传感器的潜力 (Chahal、Dar 和 Sankar,2018)。
与 DNA 错配结合
与 2-(二甲氧基甲基)-1,8-萘啶密切相关的 2-氨基-1,8-萘啶的二聚体形式已被发现能选择性地结合 DNA 中的鸟嘌呤-鸟嘌呤错配。这种结合的特点是高亲和力和稳定这些错配的能力,表明在基因研究和治疗中具有潜在应用 (中谷、山藤、熊泽、菊池和斋藤,2001)。
超分子结构
重点研究 2-(二甲氧基甲基)-1,8-萘啶衍生物与酸性化合物的氢键合,增强了对超分子化学领域的理解。这些化合物已在形成多组分晶体和有机盐方面显示出重要作用,有助于开发新型材料和药物递送系统 (Jin 等人,2010)。
生物活性
包括 2-(二甲氧基甲基)-1,8-萘啶在内的 1,8-萘啶化合物的更广泛类别已表现出范围广泛的生物活性。这些活性包括抗菌、抗病毒、抗癌、抗炎和镇痛特性。此外,这些衍生物已显示出在神经系统疾病(如阿尔茨海默病、多发性硬化症和抑郁症)中的潜力,以及在抗骨质疏松症、抗过敏、抗疟疾和其他治疗领域中的应用 (Madaan、Verma、Kumar、Singh、Jain 和 Jaggi,2015)。
有机酸碱盐形成
2-(二甲氧基甲基)-1,8-萘啶通过经典氢键和其他非共价相互作用形成有机盐的能力已在超分子化学中得到探索。这些盐是由 2-(二甲氧基甲基)-1,8-萘啶与各种酸性化合物相互作用形成的,表现出不同的分子结构和在设计新材料和药物递送系统中的潜在应用 (董等人,2017)。
合成和分子对接
新型 2,7-二甲基-1,8-萘啶衍生物(包括 2-(二甲氧基甲基)-1,8-萘啶)已被合成并评估了其对 HepG2 细胞系的细胞毒活性,展示了在癌症研究中的潜力。这些化合物的分子对接研究进一步加深了对它们与生物靶标相互作用的理解 (Eweas、Khalifa、Ismail、Al-Omar 和 Soliman,2013)。
光电化学性质
2-(二甲氧基甲基)-1,8-萘啶衍生物显示出独特的光电化学性质,使其成为光学和电子应用的候选者。研究揭示了特定的荧光发射和氧化电位,表明它们在开发新型光子和电子材料中的潜力 (Chiba、Doi 和 Inouye,2009)。
属性
IUPAC Name |
2-(dimethoxymethyl)-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSHWQZULQIOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=C(C=CC=N2)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590321 | |
| Record name | 2-(Dimethoxymethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-1,8-naphthyridine | |
CAS RN |
204452-90-4 | |
| Record name | 2-(Dimethoxymethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


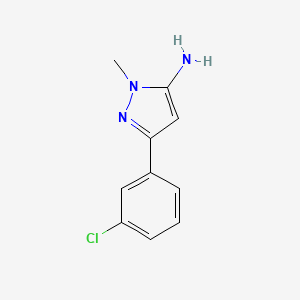
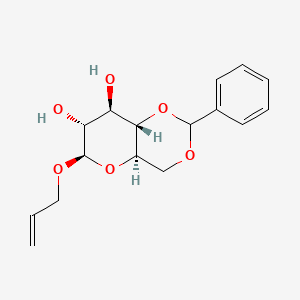
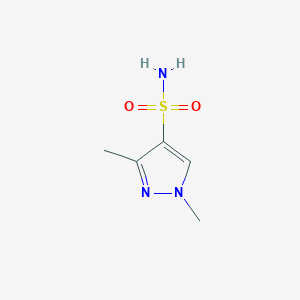
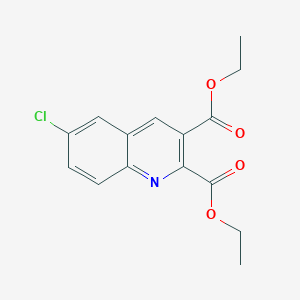
![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)
